3-甲氧基-1-甲基-N-(2-(3-(吡啶-2-基)-1H-吡唑-1-基)乙基)-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

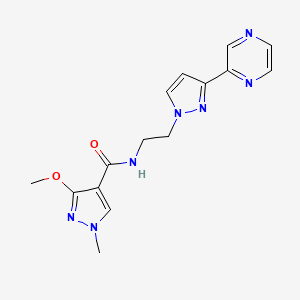

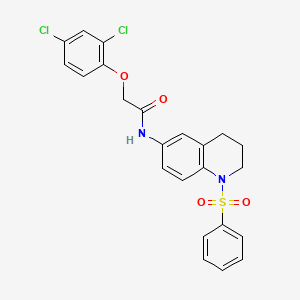

The compound "3-methoxy-1-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide" is a complex molecule that likely contains multiple heterocyclic structures, including pyrazole and pyrazine rings, which are common in pharmaceutical chemistry for their diverse biological activities. The methoxy and carboxamide groups suggest potential for interaction with biological targets, possibly through hydrogen bonding or hydrophobic interactions.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, as seen in the synthesis of related compounds. For example, the synthesis of methyl 4-aminopyrrole-2-carboxylates described in Paper 1 involves a relay catalytic cascade reaction, starting from 5-methoxyisoxazoles and pyridinium ylides, using a FeCl2/Et3N binary catalytic system, followed by hydrazinolysis . Similarly, the synthesis of a PET agent in Paper 2 is a multi-step process starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, culminating in a complex molecule with a 1% overall chemical yield . These examples highlight the complexity and low yields that are often encountered in the synthesis of such intricate molecules.

Molecular Structure Analysis

The molecular structure of the compound would be expected to exhibit a high degree of aromaticity due to the presence of pyrazole and pyrazine rings, which can contribute to the stability and electronic properties of the molecule. The presence of substituents like methoxy and carboxamide groups can influence the electronic distribution and potentially the reactivity of the molecule. The synthesis of related compounds often leverages the reactivity of these groups, as seen in the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, where the substituents on the pyrazole ring are varied to obtain different isomers .

Chemical Reactions Analysis

The compound's chemical reactivity would likely be influenced by the presence of the pyrazole and pyrazine rings, as well as the methoxy and carboxamide groups. These functionalities can participate in various chemical reactions, such as nucleophilic substitution, cycloadditions, or catalytic reductions, as demonstrated in the synthesis of related compounds. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic rings would likely result in a compound with moderate to high polarity, affecting its solubility in various solvents. The methoxy group could confer some lipophilicity, while the carboxamide group could enhance solubility in polar solvents due to its potential for hydrogen bonding. The synthesis and characterization of related compounds, as described in the papers, often involve the analysis of these properties to understand the compound's behavior in biological systems or during chemical reactions .

科学研究应用

合成和表征

由于其结构复杂性,化合物3-甲氧基-1-甲基-N-(2-(3-(吡啶-2-基)-1H-吡唑-1-基)乙基)-1H-吡唑-4-甲酰胺参与了各种合成和表征研究,旨在探索其在科学研究中的潜在应用。研究领域之一涉及相关吡唑和吡唑啉衍生物的合成和表征,这些衍生物在对抗癌细胞的细胞毒活性方面显示出潜力。例如,合成5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺及其随后对其在体外对埃尔利希腹水癌(EAC)细胞的细胞毒活性进行评估,代表了探索这些化合物抗癌潜力的关键步骤 (Hassan et al., 2014)。

结构研究

对吡唑衍生物的详细结构分析,包括其晶体结构的检查以及这些结构内的相互作用,可以提供有关其化学行为和进一步修饰潜力的见解。诸如对N-取代的3,5-二苯基-2-吡唑啉-1-硫代甲酰胺的表征等研究已揭示了可能影响这些化合物生物活性的几何参数和分子间相互作用 (Köysal等,2005)。

新颖衍生物及其性质

创造新颖的吡唑衍生物并探索其性质,如热稳定性、分子间相互作用和电子结构,对于新治疗剂的开发至关重要。合成类似3-(3-甲氧基苯基)-5-(3-甲硫代苯基)-4,5-二氢-1H-吡唑-1-甲酰胺等化合物,并利用各种分析技术对其进行全面表征,展示了理解和利用这些分子进行潜在应用的努力 (Kumara et al., 2018)。

在癌症研究中的潜在应用

寻找有效的抗癌药物已经导致对吡唑衍生物作为潜在的关键生物靶点抑制剂进行调查。例如,已经确定了新系列化合物作为遗传性共济失调激酶(ATM)的选择性抑制剂,展示了这些化合物在体内探索ATM抑制以用于治疗目的中的作用 (Degorce et al., 2016)。

属性

IUPAC Name |

3-methoxy-1-methyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O2/c1-21-10-11(15(20-21)24-2)14(23)18-6-8-22-7-3-12(19-22)13-9-16-4-5-17-13/h3-5,7,9-10H,6,8H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSLMNYLCXWVHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-1-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2502388.png)

![5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502390.png)

![N-[2-(3-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502392.png)

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/no-structure.png)

![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2502396.png)

![3-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2502398.png)

![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide](/img/structure/B2502400.png)

![(E)-3-[2-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2502409.png)